molecular formula C6H7BrN2S B580862 2-Bromomethyl-3-methylsulfanyl-pyrazine CAS No. 1289385-55-2

2-Bromomethyl-3-methylsulfanyl-pyrazine

Cat. No.: B580862
CAS No.: 1289385-55-2
M. Wt: 219.1
InChI Key: ZUYHCRXIYBTZJE-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-methylsulfanyl-pyrazine is an organic compound with the molecular formula C6H7BrN2S. It is characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a pyrazine ring. This compound is typically a white or off-white crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-3-methylsulfanyl-pyrazine can be achieved through various synthetic routes. One common method involves the bromination of 3-methylsulfanyl-pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or under mild heating conditions to ensure the selective bromination at the methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-3-methylsulfanyl-pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazines with various functional groups depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazine derivatives.

Scientific Research Applications

2-Bromomethyl-3-methylsulfanyl-pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug discovery and development, especially in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromomethyl-3-methylsulfanyl-pyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, while the methylsulfanyl group may influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromomethyl-3-methylsulfanyl-pyrazine is unique due to the combination of its bromomethyl and methylsulfanyl groups, which confer specific reactivity and properties. The bromomethyl group is a versatile functional group for nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, providing additional functionalization options .

Properties

IUPAC Name

2-(bromomethyl)-3-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYHCRXIYBTZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693748
Record name 2-(Bromomethyl)-3-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-55-2
Record name Pyrazine, 2-(bromomethyl)-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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